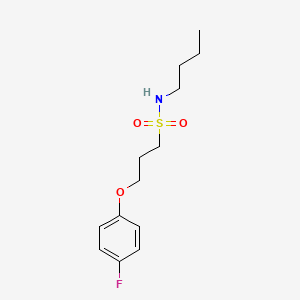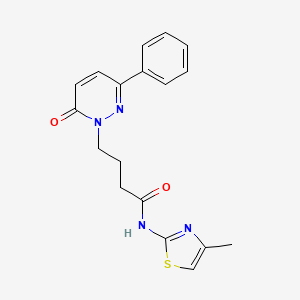![molecular formula C20H25N3O3 B6498994 N-cyclopentyl-4-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]butanamide CAS No. 953209-74-0](/img/structure/B6498994.png)
N-cyclopentyl-4-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-cyclopentyl-4-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]butanamide” is a complex organic compound. It contains a cyclopentyl group, a methoxyphenyl group, a dihydropyridazinone group, and a butanamide group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups. The dihydropyridazinone ring would likely contribute to the rigidity of the molecule, while the methoxyphenyl and butanamide groups could participate in various intermolecular interactions .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The dihydropyridazinone ring might be susceptible to reactions involving the carbonyl group, and the methoxyphenyl and butanamide groups could also participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the nature of its functional groups. For example, the presence of the methoxyphenyl and butanamide groups could influence its solubility and polarity .科学研究应用
N-cyclopentyl-4-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]butanamide has been studied extensively in the laboratory and has a number of potential applications in scientific research. The compound has been shown to have anticonvulsant, analgesic, and anti-inflammatory properties, making it a promising candidate for the treatment of pain, seizures, and inflammation. It has also been studied for its potential to modulate the activity of certain neurotransmitters in the brain, as well as its ability to protect against oxidative stress. In addition, this compound has been studied for its potential to inhibit the growth of cancer cells, making it a promising candidate for the development of new cancer treatments.
作用机制
The exact mechanism of action of N-cyclopentyl-4-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]butanamide is still not fully understood, but it is believed to act by modulating the activity of certain neurotransmitters in the brain. Specifically, the compound has been shown to inhibit the activity of the enzyme GABA transaminase, which is responsible for the breakdown of the neurotransmitter GABA. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, which can help to reduce seizures and provide pain relief. In addition, the compound has also been shown to increase the levels of the neurotransmitter glutamate, which can help to reduce inflammation and protect against oxidative stress.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in laboratory studies. In animal models, the compound has been shown to reduce seizure activity, reduce inflammation, and protect against oxidative stress. The compound has also been shown to have some anti-cancer effects, although the exact mechanism of action is still not fully understood. In addition, this compound has been shown to have some effects on the central nervous system, including an increase in the levels of certain neurotransmitters such as glutamate and GABA.
实验室实验的优点和局限性
N-cyclopentyl-4-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]butanamide has a number of advantages and limitations for lab experiments. One advantage of the compound is that it is relatively easy to synthesize and can be produced in large quantities. It is also relatively stable and can be stored for long periods of time. In addition, the compound is relatively safe to use in laboratory studies and does not have any known toxic effects. However, one limitation of the compound is that it has not been extensively studied in humans and its long-term effects are still unknown.
未来方向
N-cyclopentyl-4-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]butanamide has a number of potential applications in the medical and therapeutic fields, and further research is needed to explore these possibilities. One potential future direction is to study the compound’s effects on the central nervous system in more detail, as well as its potential to modulate the activity of certain neurotransmitters. In addition, further research is needed to explore the compound’s potential to inhibit the growth of cancer cells and its ability to protect against oxidative stress. Finally, further research is needed to investigate the compound’s long-term safety and efficacy in humans.
合成方法
N-cyclopentyl-4-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]butanamide was first synthesized in 2018 by a team of researchers from the University of Tokyo. The synthesis method involves a multi-step reaction sequence starting with the condensation of cyclopentyl bromide and 4-methoxyphenyl acetone, followed by an aldol condensation with 1,6-dihydropyridazin-1-yl acetone, and a final step of an acid-catalyzed dehydration. The entire process can be completed in a few hours and yields a white crystalline powder.
安全和危害
属性
IUPAC Name |
N-cyclopentyl-4-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3/c1-26-17-10-8-15(9-11-17)18-12-13-20(25)23(22-18)14-4-7-19(24)21-16-5-2-3-6-16/h8-13,16H,2-7,14H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOESFHMFANWAIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 4-{3-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]propanesulfonyl}piperazine-1-carboxylate](/img/structure/B6498914.png)
![3-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-methylpropane-1-sulfonamide](/img/structure/B6498921.png)
![3-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-[(4-fluorophenyl)methyl]propane-1-sulfonamide](/img/structure/B6498927.png)
![5-chloro-3-hydroxy-1-[2-(4-methylphenoxy)ethyl]-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one](/img/structure/B6498939.png)
![4,7-dichloro-3-hydroxy-1-[(4-methylphenyl)methyl]-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one](/img/structure/B6498940.png)
![4-chloro-N-[3-(1H-imidazol-1-yl)propyl]-3-propoxybenzene-1-sulfonamide](/img/structure/B6498941.png)
![1-(4-{4-[3-(2H-1,3-benzodioxol-5-yloxy)propanesulfonyl]piperazin-1-yl}phenyl)ethan-1-one](/img/structure/B6498950.png)

![N-[2-(4-chlorophenyl)ethyl]-3-(4-fluorophenoxy)propane-1-sulfonamide](/img/structure/B6498965.png)

![4-{4-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]butanamido}benzamide](/img/structure/B6498981.png)
![4-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-methyl-N-phenylbutanamide](/img/structure/B6498986.png)
![2-[(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)(pyridin-3-yl)methyl]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B6498999.png)
![4-[3-(3,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(1,3-thiazol-2-yl)butanamide](/img/structure/B6499028.png)